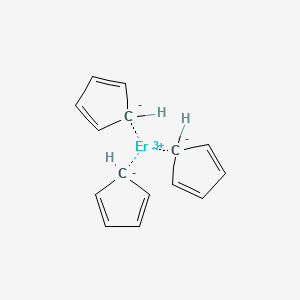
Tris(cyclopentadienyl)erbium(III)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(cyclopentadienyl)erbium is an organometallic compound with the chemical formula Er(C₅H₅)₃. It consists of an erbium ion coordinated to three cyclopentadienyl ligands. This compound is known for its unique properties and applications in various fields, including materials science and catalysis .
Wissenschaftliche Forschungsanwendungen
Tris(cyclopentadienyl)erbium has several scientific research applications:
Materials Science: Used as a precursor for the deposition of erbium-containing thin films.
Catalysis: Acts as a catalyst in various organic reactions.
Magnetic Studies: Employed in the study of magnetic properties of organometallic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tris(cyclopentadienyl)erbium can be synthesized through the reaction of erbium chloride with sodium cyclopentadienide in an inert atmosphere. The reaction typically takes place in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition .
Industrial Production Methods
While specific industrial production methods for tris(cyclopentadienyl)erbium(III) are not widely documented, the synthesis generally involves standard organometallic techniques, including the use of glove boxes and Schlenk lines to handle air-sensitive reagents .
Analyse Chemischer Reaktionen
Types of Reactions
Tris(cyclopentadienyl)erbium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form erbium oxides.
Substitution: The cyclopentadienyl ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Substitution: Ligand substitution reactions often require the presence of a coordinating solvent and elevated temperatures.
Major Products Formed
Oxidation: Erbium oxides.
Substitution: Various erbium complexes depending on the substituting ligand.
Wirkmechanismus
The mechanism of action of tris(cyclopentadienyl)erbium(III) involves the coordination of the cyclopentadienyl ligands to the central erbium ion. This coordination stabilizes the erbium ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tris(cyclopentadienyl)lanthanum(III)
- Tris(cyclopentadienyl)yttrium(III)
- Tris(cyclopentadienyl)lutetium(III)
Uniqueness
Tris(cyclopentadienyl)erbium is unique due to its specific magnetic properties and its ability to form stable complexes with various ligands. This makes it particularly useful in magnetic studies and as a catalyst in organic reactions .
Eigenschaften
CAS-Nummer |
39330-74-0 |
|---|---|
Molekularformel |
C15H18Er+3 |
Molekulargewicht |
365.56 g/mol |
IUPAC-Name |
cyclopenta-1,3-diene;erbium(3+) |
InChI |
InChI=1S/3C5H6.Er/c3*1-2-4-5-3-1;/h3*1-4H,5H2;/q;;;+3 |
InChI-Schlüssel |
WEZXZKINGCWZRM-UHFFFAOYSA-N |
SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Er+3] |
Kanonische SMILES |
C1C=CC=C1.C1C=CC=C1.C1C=CC=C1.[Er+3] |
Piktogramme |
Flammable |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Tris(cyclopentadienyl)erbium(III) being replaced by tris(3,5-di-tert-butylpyrazolato)bis(4-tert-butylpyridine)erbium(III) in this study?
A: The research highlights that Tris(cyclopentadienyl)erbium(III), while a known compound, is being replaced by tris(3,5-di-tert-butylpyrazolato)bis(4-tert-butylpyridine)erbium(III) due to the latter's superior properties as a precursor for chemical vapor deposition. Specifically, the tris(3,5-di-tert-butylpyrazolato)bis(4-tert-butylpyridine)erbium(III) complex offers higher purity and thermal stability, enabling sublimation without decomposition at 150 °C and 0.1 mmHg []. This characteristic is crucial for achieving controlled and efficient deposition processes in semiconductor manufacturing.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















